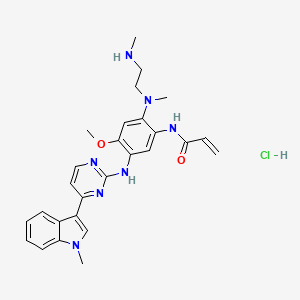

AZ7550 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2.ClH/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYPVGSNUFXTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ7550 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1]. While osimertinib primarily targets mutant EGFR, AZ7550 has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. This dual-targeting aspect of osimertinib's metabolic profile is of significant interest in the context of both efficacy and potential resistance mechanisms in non-small cell lung cancer (NSCLC) and other malignancies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: IGF-1R Inhibition

The primary mechanism of action of AZ7550 is the inhibition of the IGF-1R, a transmembrane receptor tyrosine kinase. The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in the development and progression of various cancers. AZ7550 inhibits the activity of IGF1R with an IC50 of 1.6 μM[1]. By blocking IGF-1R, AZ7550 disrupts downstream signaling cascades, leading to reduced tumor cell growth and survival.

Quantitative Data: In Vitro Potency and Efficacy

The in vitro activity of AZ7550 has been characterized across various cancer cell lines, demonstrating a range of potencies. The following tables summarize the key quantitative data available for AZ7550.

| Parameter | Target | Value | Reference |

| IC50 | IGF1R | 1.6 µM | [1] |

Table 1: Inhibitory Concentration of AZ7550 against IGF-1R.

| Cell Line | Description | Parameter | Value (nM) | Reference |

| H1975 | Double Mutant (DM) EGFR | IC50 | 45 | [1] |

| PC9 | Activating Mutant (AM) EGFR | IC50 | 26 | [1] |

| LoVo | Wild Type (WT) EGFR | IC50 | 786 | [1] |

| H1975 | Double Mutant (DM) EGFR | GI50 | 19 | [1] |

| PC9 | Activating Mutant (AM) EGFR | GI50 | 15 | [1] |

| Calu3 | Wild Type (WT) EGFR | GI50 | 537 | [1] |

Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines.

Signaling Pathway

The inhibition of IGF-1R by AZ7550 disrupts key downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are critical for cell cycle progression and the inhibition of apoptosis. The following diagram illustrates the proposed signaling pathway affected by AZ7550.

Caption: AZ7550 inhibits IGF-1R, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Experimental Protocols

In Vitro Cell Viability (IC50/GI50) Assay (General Protocol)

This protocol is a generalized representation based on standard cell viability assays like the MTT or CellTiter-Glo® assay, which are commonly used to determine IC50 and GI50 values.

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., H1975, PC9, LoVo, Calu3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 3,000-10,000 cells per well.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the AZ7550 stock solution in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of AZ7550. Include a vehicle control (DMSO) and a no-treatment control.

3. Incubation and Viability Assessment:

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Assess cell viability using a suitable method:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

4. Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the AZ7550 concentration.

-

Calculate the IC50 (concentration that inhibits cell growth by 50%) and GI50 (concentration that inhibits cell growth by 50%) values using non-linear regression analysis.

Caption: Workflow for determining the in vitro potency (IC50/GI50) of AZ7550.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of AZ7550 in a mouse xenograft model of NSCLC.

1. Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., athymic nude or NOD-SCID).

-

Subcutaneously implant human NSCLC cells (e.g., H1975) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

2. Treatment Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare a formulation of this compound suitable for oral gavage or intraperitoneal injection.

-

Administer AZ7550 at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle.

3. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the mice.

-

The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival and analysis of biomarkers from tumor tissue upon study completion.

4. Data Analysis:

-

Calculate the mean tumor volume for each group over time.

-

Determine the percentage of tumor growth inhibition for the AZ7550-treated group compared to the control group.

-

Perform statistical analysis to assess the significance of the observed differences.

Caption: General workflow for an in vivo xenograft study of AZ7550.

Conclusion

This compound, an active metabolite of osimertinib, demonstrates potent inhibitory activity against IGF-1R. This mechanism provides a complementary anti-cancer action to the primary EGFR-targeting effect of its parent compound. The in vitro data clearly show its ability to inhibit the proliferation of various cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of targeting the IGF-1R pathway with molecules like AZ7550, particularly in the context of overcoming resistance to EGFR inhibitors. The experimental frameworks provided in this guide offer a foundation for such future research endeavors.

References

AZ7550 Hydrochloride: An In-depth Technical Guide on the Active Metabolite of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3] Upon administration, osimertinib is metabolized into at least two pharmacologically active metabolites, AZ5104 and AZ7550.[1][4] This technical guide focuses on AZ7550 hydrochloride, providing a comprehensive overview of its pharmacological profile, relevant experimental protocols, and its role as a critical active metabolite of osimertinib. AZ7550 is formed through the demethylation of the terminal amine of osimertinib and circulates at approximately 10% of the exposure of the parent compound.[5][6] It exhibits a potency and selectivity profile broadly similar to osimertinib, contributing to the overall clinical efficacy of the parent drug.[4][5]

Pharmacodynamics and Mechanism of Action

AZ7550, like its parent compound osimertinib, is an irreversible inhibitor of EGFR.[7] It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, leading to potent and sustained inhibition of EGFR signaling.[1][7] This targeted inhibition blocks downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][8]

EGFR Signaling Pathway Inhibition by AZ7550

Caption: EGFR signaling pathway inhibited by AZ7550.

Quantitative Data

The following tables summarize the key quantitative data for this compound in comparison to its parent compound, osimertinib.

Table 1: In Vitro Potency of AZ7550 and Osimertinib

| Compound | Target Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | GI50 (nM) | Reference(s) |

| AZ7550 | H1975 | L858R/T790M (DM) | Kinase Inhibition | 45 | - | [9][10] |

| PC9 | Exon 19 Del (AM) | Kinase Inhibition | 26 | - | [9][10] | |

| LoVo | Wild-Type (WT) | Kinase Inhibition | 786 | - | [9][10] | |

| H1975 | L858R/T790M (DM) | Antiproliferative | - | 19 | [9] | |

| PC9 | Exon 19 Del (AM) | Antiproliferative | - | 15 | [9] | |

| Calu3 | Wild-Type (WT) | Antiproliferative | - | 537 | [9] | |

| Osimertinib | PC9 | Exon 19 Del (AM) | Kinase Inhibition | 12.92 | - | [1] |

| H1975 | L858R/T790M (DM) | Kinase Inhibition | 11.44 | - | [1] | |

| Wild-Type EGFR | Wild-Type (WT) | Kinase Inhibition | ~493.8 | - | [1] |

DM: Double Mutant, AM: Activating Mutant, WT: Wild Type

Table 2: Pharmacokinetic Parameters of AZ7550 and Osimertinib

| Compound | Parameter | Value | Species/Study Population | Reference(s) |

| AZ7550 | Plasma Exposure | ~10% of parent compound | Human | [5][6][11] |

| Half-life (t½) | Longer than parent compound | Human | [5][12] | |

| AUC0–24 (steady state) | 367 (275–516) ng/mLh (median, IQR) | Japanese NSCLC patients | [12] | |

| Osimertinib | Half-life (t½) | 48 hours | Human | [13] |

| Oral Clearance (CL/F) | 14.3 L/h | Human | [13] | |

| Time to Steady State | 15 days | Human | [13][14] | |

| AUC0–24 (steady state) | 4278 (3328–5589) ng/mLh (median, IQR) | Japanese NSCLC patients | [12] |

Metabolism of Osimertinib to AZ7550

Osimertinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor to the formation of both AZ5104 and AZ7550.[7][15][16] AZ7550 is produced through the N-demethylation of the terminal amine group of osimertinib.[5]

Metabolic Pathway of Osimertinib

Caption: Metabolic conversion of Osimertinib to its active metabolites.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of AZ7550's pharmacological properties. Below are representative methodologies for key in vitro assays.

Cell Viability (MTT) Assay

This assay determines the concentration of AZ7550 that inhibits cell growth by 50% (GI50).

Protocol:

-

Cell Seeding: Seed NSCLC cells (e.g., PC9, H1975, Calu3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with the diluted compound or a vehicle control (e.g., DMSO) and incubate for 72 hours.[17]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17][18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values using a dose-response curve fitting software.[17]

In Vitro Kinase Inhibition Assay

This assay measures the ability of AZ7550 to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reaction Setup: In a 384-well plate, add the recombinant EGFR enzyme (wild-type or mutant) in a kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.[17]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.[17][18]

-

Reaction Incubation: Incubate for a defined period (e.g., 1 hour) at room temperature.[17]

-

Signal Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is measured using a plate reader.[17]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]

Western Blotting for Phospho-EGFR

This method is used to assess the inhibition of EGFR phosphorylation in intact cells.

Protocol:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours. Pre-treat the cells with various concentrations of AZ7550 or a vehicle control for 1-2 hours.[18]

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[18]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[18]

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.[18]

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[18]

-

Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

General Experimental Workflow

The development and evaluation of an EGFR inhibitor like AZ7550 typically follow a structured workflow from initial screening to in vivo studies.

References

- 1. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study | springermedizin.de [springermedizin.de]

- 6. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. immune-system-research.com [immune-system-research.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Role of AZ7550 Hydrochloride in EGFR Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1][2][3] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations such as the T790M resistance mutation.[2][4] As a key circulating metabolite, AZ7550 exhibits a pharmacological profile that is broadly similar to its parent compound, contributing to the overall therapeutic effect.[1][4] This technical guide provides an in-depth overview of the role of AZ7550 in EGFR signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

AZ7550, like its parent compound Osimertinib, functions as an irreversible inhibitor of mutant EGFR.[4] It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding is crucial for its potent and sustained inhibition of EGFR signaling. AZ7550 demonstrates selectivity for mutant forms of EGFR, including sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[1][4] This selectivity profile is thought to contribute to a more favorable therapeutic window, potentially reducing the wild-type EGFR-mediated toxicities, such as skin rash and diarrhea, that are often associated with earlier generation TKIs.

By inhibiting the kinase activity of mutant EGFR, AZ7550 blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis.[5][6] The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)-Akt and the Ras-Raf-MEK-ERK (MAPK) pathways.[5][6]

Quantitative Data

The inhibitory activity of AZ7550 has been quantified against various cell lines and kinases. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Table 1: In Vitro Cellular Activity of AZ7550 [1][3][4]

| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) |

| H1975 | L858R/T790M (Double Mutant) | IC50 | 45 |

| PC9 | Exon 19 Deletion (Activating Mutant) | IC50 | 26 |

| LoVo | Wild Type | IC50 | 786 |

| H1975 | L858R/T790M (Double Mutant) | GI50 | 19 |

| PC9 | Exon 19 Deletion (Activating Mutant) | GI50 | 15 |

| Calu3 | Wild Type | GI50 | 537 |

Table 2: Kinase Inhibitory Profile of AZ7550 [1][7]

| Kinase | IC50 (nM) |

| IGF1R | 1600 |

| MLK1 | 88 |

| ACK1 | 156 |

| ErbB4 | 195 |

| MNK2 | 228 |

| FLT3 | 302 |

| ALK | 420 |

Signaling Pathways

AZ7550 exerts its anti-cancer effects by disrupting key signaling pathways downstream of EGFR. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical EGFR signaling cascade and its subsequent activation of the PI3K-Akt and MAPK pathways, highlighting the point of inhibition by AZ7550.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of AZ7550 and its effects on EGFR signaling. These protocols are based on established methods in the field.

In Vitro Kinase Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant EGFR enzyme (mutant or wild-type)

-

This compound

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of AZ7550 in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup:

-

To the wells of a 96-well plate, add 5 µL of the diluted AZ7550 or vehicle control (for 100% activity) and a no-enzyme control (for background).

-

Prepare a master mix containing the substrate and ATP in the kinase assay buffer.

-

Add 10 µL of the master mix to each well.

-

-

Reaction Initiation: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well, bringing the total volume to 25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all other readings. Calculate the percentage of inhibition for each AZ7550 concentration and determine the IC50 value using a suitable software.

Western Blot for EGFR Phosphorylation

This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream effectors.

Materials:

-

Cancer cell lines (e.g., H1975, PC9)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of AZ7550 for a specified time (e.g., 6 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AZ7550 for a specified period (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Conclusion

This compound, as an active metabolite of Osimertinib, plays a significant role in the therapeutic efficacy of its parent drug by irreversibly inhibiting mutant EGFR. Its selectivity for mutant over wild-type EGFR and its potent inhibition of downstream pro-survival signaling pathways, such as the PI3K-Akt and MAPK pathways, underscore its importance in overcoming resistance mechanisms in NSCLC. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of EGFR inhibitors.

References

The Pharmacokinetic Profile and Metabolic Fate of AZ7550 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 hydrochloride is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] Understanding the pharmacokinetics and metabolism of its active metabolites is crucial for optimizing therapeutic efficacy and managing potential adverse events. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of AZ7550, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Metabolism of Osimertinib to AZ7550

Osimertinib undergoes metabolism in the liver, primarily through oxidation and dealkylation.[3][4] Two pharmacologically active metabolites have been identified in plasma: AZ5104 and AZ7550.[3][4] AZ7550 is formed via demethylation of the terminal amine of osimertinib.[1] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] While AZ7550 circulates at approximately 10% of the exposure of the parent compound, its pharmacological activity necessitates a thorough understanding of its disposition.[3][4][6]

Pharmacokinetics of AZ7550

The pharmacokinetic profile of AZ7550 has been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Mice

Studies in female SCID mice following oral administration of osimertinib have provided initial insights into the distribution of AZ7550. The exposure of AZ7550 in plasma and tumor tissues has been quantified, revealing its distribution characteristics in a preclinical model of NSCLC.

Table 1: Preclinical Pharmacokinetic Parameters of AZ7550 in Female SCID Mice after Oral Administration of Osimertinib

| Dose of Osimertinib | Tissue | AUC (0-t) (% of Osimertinib) | Tissue:Plasma Ratio (AUC) |

| 5 mg/kg | Plasma | 24% | - |

| Tumor | - | 0.63 - 2.0 | |

| Brain | Below lower limit of detection | - | |

| 25 mg/kg | Plasma | 34% | - |

| Tumor | - | 0.63 - 2.0 | |

| Brain | - | 0.1 |

Data extracted from preclinical studies.[7]

Clinical Pharmacokinetics in Human Subjects

A population pharmacokinetic (PopPK) study conducted in Japanese patients with advanced NSCLC provides valuable data on the steady-state exposure of AZ7550 in a clinical setting.

Table 2: Steady-State Pharmacokinetic Parameters of AZ7550 in Japanese NSCLC Patients Receiving Osimertinib

| Parameter | Median Value (IQR) |

| AUC0–24 (ng/mL*h) | 367 (275–516) |

Data from a prospective observational study in 53 patients.[1][5] The study also noted a significant association between the AUC0–24 of AZ7550 and the occurrence of grade ≥ 2 paronychia (p = 0.043) and anorexia (p = 0.011).[1][5]

Experimental Protocols

Quantification of AZ7550 in Biological Matrices

The quantification of AZ7550 in plasma and other biological samples is typically performed using validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.

General Workflow for AZ7550 Quantification:

Key Methodological Details:

-

Sample Preparation: Protein precipitation is a common method for extracting AZ7550 from plasma samples.[8]

-

Chromatography: Separation is achieved on a C18 column, such as a Kinetex EVO C18 (2.1 × 150 mm, 2.6 µm).[8]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in positive mode, monitoring specific multiple reaction monitoring (MRM) transitions for AZ7550.[8]

-

Validation: The assay should be validated for accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines.[7]

Population Pharmacokinetic (PopPK) Modeling

PopPK modeling is employed to analyze pharmacokinetic data from clinical studies and to identify factors that may influence drug exposure.

Methodology Overview:

-

Software: The PopPK model for osimertinib and its metabolites, including AZ7550, has been developed using software such as Phoenix® NLME™ 8.3.[5]

-

Model Development: A structural pharmacokinetic model is developed to describe the time course of the drug and its metabolites in the body. Covariates such as patient demographics and clinical characteristics are evaluated for their influence on pharmacokinetic parameters.

-

Exposure-Response Analysis: The final PopPK model is used to estimate individual patient exposure measures, such as the area under the concentration-time curve (AUC), which can then be correlated with efficacy and safety outcomes.[5]

Conclusion

This compound, an active metabolite of osimertinib, exhibits a distinct pharmacokinetic profile and is formed through CYP3A4/5-mediated metabolism. Its exposure has been quantified in both preclinical and clinical settings, and its levels have been associated with certain adverse events. The methodologies for its quantification and pharmacokinetic modeling are well-established, providing a robust framework for further investigation. A thorough understanding of the pharmacokinetics and metabolism of AZ7550 is essential for the continued development and optimal clinical use of osimertinib, contributing to improved therapeutic outcomes for patients with NSCLC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Impact of AZ7550 Hydrochloride on Downstream Signaling Molecules: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ7550 hydrochloride, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Osimertinib (AZD9291), plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides an in-depth analysis of the effects of AZ7550 on crucial downstream signaling pathways. By targeting mutant forms of EGFR, AZ7550 modulates the activity of key signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling networks and experimental workflows.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. Its clinical activity is attributed not only to the parent drug but also to its pharmacologically active metabolites, AZ7550 and AZ5104.[1] AZ7550 exhibits a potency and selectivity profile that is broadly similar to Osimertinib, making its interaction with downstream signaling molecules a critical area of study for understanding the complete mechanism of action and potential avenues for therapeutic optimization.[2] This guide focuses on the specific effects of AZ7550 on the phosphorylation status of key downstream effectors, namely ERK, Akt, and S6 ribosomal protein, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action and Downstream Signaling Pathways

AZ7550, like its parent compound Osimertinib, is an irreversible inhibitor of mutant EGFR.[3] By binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, it blocks the receptor's tyrosine kinase activity.[3] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades that are crucial for cancer cell growth and survival.[4]

The two primary pathways affected by the inhibition of EGFR are:

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[5]

-

The PI3K/AKT/mTOR Pathway: This cascade plays a vital role in cell growth, metabolism, and apoptosis.[5]

Inhibition of EGFR by AZ7550 leads to a reduction in the phosphorylation of key components of these pathways, including ERK and Akt, and downstream effectors like the S6 ribosomal protein.[2]

Quantitative Analysis of Downstream Signaling Molecule Inhibition

While direct quantitative data for this compound's effect on downstream signaling molecules is limited in publicly available literature, studies on its parent compound, Osimertinib (AZD9291), provide valuable insights. Research indicates that AZ7550 has a "very similar potency and profile to AZD9291 against mutant and wild-type cell lines tested".[2] Therefore, the quantitative data for AZD9291's inhibition of downstream signaling can serve as a strong proxy for the effects of AZ7550.

The following tables summarize the inhibitory activity of AZ7550 and AZD9291 on various cell lines and downstream signaling molecules.

Table 1: Cellular Proliferation Inhibition by AZ7550

| Cell Line | EGFR Mutation Status | IC50 (nM) | GI50 (nM) | Reference |

| H1975 | L858R/T790M (Double Mutant) | 45 | 19 | [6] |

| PC9 | Exon 19 Deletion (Activating Mutant) | 26 | 15 | [6] |

| LoVo | Wild Type | 786 | - | [6] |

| Calu3 | Wild Type | - | 537 | [6] |

Table 2: Inhibition of EGFR Phosphorylation and Downstream Signaling by AZD9291 (Osimertinib) - A Proxy for AZ7550 Activity

| Cell Line | EGFR Mutation Status | Treatment | Effect on p-EGFR | Effect on p-Akt | Effect on p-ERK | Reference |

| H1975 | L858R/T790M | 100 nM AZD9291 | Inhibition | Inhibition | Inhibition | [6] |

| PC-9 | Exon 19 Deletion | 6-hour treatment with AZD9291 | Potent Inhibition | Potent Inhibition | Potent Inhibition | [2][7] |

| H1650 | Exon 19 Deletion, PTEN null | 6-hour treatment with AZD9291 | Potent Inhibition | Less pronounced inhibition due to PTEN loss | Potent Inhibition | [2][7] |

| LoVo | Wild Type | 6-hour treatment with AZD9291 | Less Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition | [2][7] |

Experimental Protocols

The following is a generalized protocol for assessing the effect of this compound on the phosphorylation of downstream signaling molecules using Western blot analysis, based on standard methodologies for EGFR inhibitors.[8][9]

Cell Culture and Treatment

-

Cell Seeding: Plate NSCLC cell lines (e.g., H1975, PC-9) in 6-well plates at a density that ensures 70-80% confluency at the time of lysis.

-

Cell Culture: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: When cells reach the desired confluency, replace the growth medium with medium containing various concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.

-

Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours).

Protein Extraction

-

Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the protein lysate.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

Western Blotting

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.

Visualizations

Signaling Pathway Diagrams

Caption: EGFR signaling and inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound, as a key active metabolite of Osimertinib, effectively inhibits mutant EGFR, leading to the downregulation of the MAPK and PI3K/AKT signaling pathways. This activity is crucial for the overall anti-tumor efficacy of Osimertinib. While direct quantitative data for AZ7550 remains somewhat limited, the strong correlation with the parent compound's activity provides a solid foundation for understanding its molecular impact. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers to further investigate the nuanced effects of AZ7550 and to develop novel therapeutic strategies targeting these critical cancer signaling networks. Further studies focusing specifically on the quantitative effects of AZ7550 on a broader range of downstream effectors will be invaluable in refining our understanding of its role in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for AZ7550 Hydrochloride In-Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 is a pharmacologically active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It plays a significant role in the overall therapeutic effect of Osimertinib. These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of directly administered AZ7550 hydrochloride.

Mechanism of Action

AZ7550 exhibits a dual inhibitory mechanism. Primarily, it functions as a potent and selective inhibitor of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[3] Additionally, AZ7550 is an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM.[1][4]

Signaling Pathway

The primary signaling pathway affected by AZ7550 is the EGFR signaling cascade. Upon binding to mutant EGFR, AZ7550 prevents ATP binding, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for AZ7550, primarily derived from studies of its parent compound, Osimertinib.

Table 1: In-Vitro Potency of AZ7550 [4]

| Cell Line | EGFR Status | IC50 (nM) | GI50 (nM) |

| H1975 | Double Mutant (DM) | 45 | 19 |

| PC9 | Activating Mutant (AM) | 26 | 15 |

| LoVo | Wild Type (WT) | 786 | - |

| Calu3 | Wild Type (WT) | - | 537 |

Table 2: In-Vivo Pharmacokinetic Parameters in SCID Mice (following oral administration of Osimertinib) [5]

| Osimertinib Dose | Analyte | Tissue | AUC (0-t) (µmol·h/L) | Tissue:Plasma Ratio |

| 5 mg/kg | AZ7550 | Plasma | 0.94 | - |

| Tumor | 1.8 | 2.0 | ||

| Brain | BQL | - | ||

| 25 mg/kg | AZ7550 | Plasma | 7.9 | - |

| Tumor | 5.0 | 0.63 | ||

| Brain | 0.8 | 0.1 |

BQL: Below Quantifiable Limit

Table 3: Human Pharmacokinetic Parameters (following oral administration of Osimertinib) [6]

| Analyte | Median AUC (0-24h) at Steady State (ng/mL*h) |

| Osimertinib | 4278 |

| AZ5104 | 414 |

| AZ7550 | 367 |

Detailed Experimental Protocols

Protocol 1: In-Vivo Efficacy Study in Xenograft Mouse Model

This protocol outlines a typical efficacy study using a non-small cell lung cancer (NSCLC) xenograft model.

1. Animal Model:

-

Species: Severe Combined Immunodeficient (SCID) mice or Nude mice, female, 6-8 weeks old.

-

Tumor Model: Subcutaneous implantation of H1975 (EGFR L858R/T790M mutant) NSCLC cells.

-

Inject 5 x 10^6 H1975 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.

-

2. Drug Formulation and Administration:

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% Hydroxypropyl Methylcellulose + 0.1% Tween 80 in deionized water). Sonication may be required for complete dissolution.

-

Dosing: Based on pharmacokinetic data from Osimertinib studies, where AZ7550 represents ~10% of the parent compound's exposure, initial dose-ranging studies are critical.[2][3] A suggested starting dose for direct administration could be in the range of 2.5-10 mg/kg, administered orally (p.o.) once daily.

-

Groups:

-

Group 1: Vehicle control (p.o., daily)

-

Group 2: AZ7550 HCl (e.g., 2.5 mg/kg, p.o., daily)

-

Group 3: AZ7550 HCl (e.g., 5 mg/kg, p.o., daily)

-

Group 4: AZ7550 HCl (e.g., 10 mg/kg, p.o., daily)

-

(Optional) Group 5: Positive control (e.g., Osimertinib at 5 mg/kg, p.o., daily)

-

3. Monitoring and Endpoints:

-

Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). At termination, collect tumors and tissues for further analysis.

4. Data Analysis:

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.

Caption: In-Vivo Efficacy Study Experimental Workflow.

Protocol 2: Pharmacokinetic (PK) Study

This protocol describes how to assess the pharmacokinetic profile of this compound.

1. Animal Model:

-

Species: Male Sprague-Dawley rats or SCID mice.

-

Grouping: Assign animals to groups for different time points of blood collection.

2. Drug Administration:

-

Dose: Administer a single dose of this compound. A dose of 5 mg/kg (p.o. or i.v.) can be used as a starting point.

-

Route: Oral (p.o.) gavage and intravenous (i.v.) injection to determine oral bioavailability.

3. Sample Collection:

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately process blood to obtain plasma by centrifugation. Due to the reported instability of Osimertinib and its metabolites in plasma at room temperature, it is crucial to process samples quickly and store them at -80°C.[7][8] The addition of acetonitrile to plasma samples can help stabilize the compound.[7]

4. Bioanalysis:

-

Method: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify AZ7550 concentrations in plasma.[8]

-

Parameters:

-

Use a stable isotope-labeled internal standard (e.g., [¹³C²H₃]-AZ7550) for accurate quantification.[8]

-

Optimize MRM transitions for AZ7550 and the internal standard.

-

5. Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the concentration-time curve)

-

t1/2 (Half-life)

-

CL (Clearance)

-

Vd (Volume of distribution)

-

F% (Oral bioavailability, if i.v. data is available)

-

Caption: Pharmacokinetic Study Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of AZ7550 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2][3][4] It functions as a potent inhibitor of both the Insulin-like Growth Factor 1 Receptor (IGF1R) and EGFR, including various mutant forms.[2][5][6] Understanding the cellular effects of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, including its effects on cell proliferation, the cell cycle, and apoptosis.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by targeting the ATP-binding sites of IGF1R and EGFR, thereby inhibiting their kinase activity and blocking downstream signaling cascades. The inhibition of these pathways ultimately leads to reduced cell proliferation and the induction of apoptosis in sensitive cancer cell lines.

The primary signaling pathways affected by this compound are the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cell growth, survival, and proliferation.

Caption: Signaling pathway inhibited by this compound.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are summarized below.

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | GI50 (nM) | Reference |

| H1975 | Non-Small Cell Lung Cancer | L858R/T790M (Double Mutant) | 45 | 19 | [1][2] |

| PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Activating Mutant) | 26 | 15 | [1][2] |

| LoVo | Colorectal Cancer | Wild Type | 786 | - | [1][2] |

| Calu3 | Non-Small Cell Lung Cancer | Wild Type | - | 537 | [1][2] |

Note: IC50 and GI50 values are indicative and may vary depending on the specific assay conditions.

Experimental Protocols

The following protocols provide a framework for assessing the cellular effects of this compound.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate for 72 hours (or a desired time point) at 37°C and 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the normalized viability against the log of the this compound concentration.

-

Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Workflow for the CellTiter-Glo® proliferation assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not lead to confluency at the time of harvest.

-

Incubate overnight.

-

Treat cells with this compound at relevant concentrations (e.g., 1x and 5x GI50) and a vehicle control for 24 or 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization, including the supernatant to collect any floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the cell proliferation assay (steps 1 and 2). A typical treatment duration for apoptosis assays is 24 to 48 hours.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence.

-

Express the data as fold change in caspase activity relative to the vehicle-treated control.

-

Troubleshooting

-

High variability in proliferation/viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for edge effects in 96-well plates by including outer wells with media only.

-

No induction of apoptosis: The concentration of this compound may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. Confirm that the chosen cell line is sensitive to the compound.

-

Poor cell cycle resolution: Ensure proper fixation and staining. Check for cell clumps and filter the samples if necessary before flow cytometry analysis.

Conclusion

These application notes provide a comprehensive guide for the in vitro characterization of this compound. The described assays will enable researchers to determine its anti-proliferative and pro-apoptotic effects, as well as its impact on cell cycle progression in various cancer cell models. This information is essential for advancing our understanding of this compound's therapeutic potential.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. azd9291 — TargetMol Chemicals [targetmol.com]

Application Notes and Protocols: Preparation of AZ7550 Hydrochloride Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ7550 is a biologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2][3][4] It functions as a potent inhibitor of both EGFR and Insulin-like growth factor 1 receptor (IGF-1R).[1][5][6] Specifically, AZ7550 demonstrates inhibitory activity against various EGFR mutations, including the T790M resistance mutation, making it a valuable tool for research in oncology and cell signaling.[1][3][6]

These application notes provide a detailed protocol for the preparation, storage, and handling of AZ7550 hydrochloride stock solutions for use in in vitro cell culture experiments.

Product Information and Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₁N₇O₂ • xHCl | [5] |

| Molecular Weight | 485.58 g/mol (free base) | [5][7] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO, Acetonitrile, Methanol | [5] |

| DMSO Solubility Detail | ≥ 83.33 mg/mL (171.61 mM) | [7] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [7] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][7] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

-

This compound is a potent bioactive compound. Handle with care.

-

Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Pre-warm DMSO: Bring the sterile DMSO to room temperature before use.

-

Weigh the Compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.86 mg of the compound (based on the free base molecular weight of 485.58 g/mol ).

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.01 mol/L = 0.0001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.0001 mol x 485.58 g/mol = 0.00486 g = 4.86 mg

-

-

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution from 4.86 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution if needed.[7]

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7]

-

Dilution to Working Concentration

-

To use in a cell culture experiment, thaw a single aliquot of the stock solution at room temperature.

-

Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.

-

For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

The optimal working concentration can vary significantly between cell lines and should be determined experimentally, for example, by performing a dose-response curve. IC₅₀ values for AZ7550 in some cell lines are in the nanomolar range.[6][7]

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

Simplified EGFR Signaling Pathway

As a metabolite of an EGFR inhibitor, AZ7550's mechanism of action involves the disruption of the EGFR signaling cascade.

Caption: Inhibition of the EGFR signaling pathway by AZ7550.

References

Application Notes and Protocols: AZ7550 Hydrochloride for In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

AZ7550 hydrochloride, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (AZD9291)[1][2][3][4][5], is a valuable research tool for investigating cancer biology. It primarily acts as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR), including various mutant forms.[1][2][5][6][7] These application notes provide recommended concentrations for in-vitro studies, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation: In-Vitro Efficacy of AZ7550

The effective concentration of AZ7550 varies depending on the cell line and the specific biological question being addressed. The following tables summarize key quantitative data from in-vitro studies.

Table 1: IC50 Values for Kinase Inhibition

| Target Kinase | IC50 Value | Assay Type | Reference |

| IGF-1R | 1.6 µM | Cell-free | [1][2][3][5][6] |

| MLK1 | 88 nM | Not Specified | [6] |

| ACK1 | 156 nM | Not Specified | [6] |

| ErbB4 | 195 nM | Not Specified | [6] |

| MNK2 | 228 nM | Not Specified | [6] |

| FLT3 | 302 nM | Not Specified | [6] |

| ALK | 420 nM | Not Specified | [6] |

Table 2: IC50 Values for Inhibition of EGFR Autophosphorylation in Cellular Assays

| Cell Line | EGFR Status | IC50 Value | Reference |

| PC9 | Activating Mutant (Exon 19 del) | 26 nM | [1][2][5][6] |

| H1975 | Double Mutant (L858R/T790M) | 45 nM | [1][2][5][6] |

| LoVo | Wild-Type | 786 nM | [1][2][5][6] |

Table 3: GI50 Values for Antiproliferative Activity

| Cell Line | EGFR Status | GI50 Value | Reference |

| PC9 | Activating Mutant (Exon 19 del) | 15 nM | [1][2][6] |

| H1975 | Double Mutant (L858R/T790M) | 19 nM | [1][2][6] |

| Calu3 | Wild-Type | 537 nM | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in-vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. For example, for 1 ml of a 10 mM stock solution of AZ7550 (MW: 485.58 g/mol ), 4.86 mg of the compound is needed.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, add 1 ml of DMSO to 4.86 mg of AZ7550.

-

To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath. For high concentrations, adjusting the pH to 5 with 1 M HCl may be required.[6]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Cell Proliferation/Cytotoxicity Assay (MTT-Based)

Objective: To determine the antiproliferative or cytotoxic effects of this compound on a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., H1975, PC9, Calu3)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to use a concentration range that brackets the expected GI50 value (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plates for a specified period, typically 72 hours.[1]

-

After the incubation period, add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration to determine the GI50 value.

EGFR Phosphorylation Assay (ELISA-Based)

Objective: To assess the inhibitory effect of this compound on EGFR autophosphorylation.

Materials:

-

Cancer cell line with known EGFR status (e.g., LoVo)

-

Serum-free cell culture medium

-

This compound stock solution

-

Epidermal Growth Factor (EGF)

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

EGFR phosphorylation ELISA kit

-

Microplate reader

Protocol:

-

Seed cells in appropriate culture plates and grow until they reach 80-90% confluency.

-

Serum-starve the cells overnight by replacing the complete medium with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/ml) for 30 minutes to induce EGFR phosphorylation.

-

Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the concentration of phosphorylated EGFR in the lysates using a specific ELISA kit according to the manufacturer's instructions.

-

Normalize the levels of phosphorylated EGFR to the total protein concentration in each lysate.

-

Plot the percentage of inhibition of EGFR phosphorylation against the log of the this compound concentration to determine the IC50 value.

Visualizations

References

Application Note: Quantitative Analysis of AZ7550 Hydrochloride in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AZ7550 hydrochloride, an active metabolite of the tyrosine kinase inhibitor osimertinib, in human plasma.[1][2] The simple and rapid protein precipitation-based extraction procedure, coupled with a validated LC-MS/MS method, provides a reliable analytical tool for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

AZ7550 is a pharmacologically active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2][3] Monitoring the plasma concentrations of osimertinib and its active metabolites, such as AZ7550, is crucial for optimizing therapeutic outcomes and minimizing toxicity.[3][4] This document provides a detailed protocol for the quantification of AZ7550 in human plasma using a validated LC-MS/MS method, suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (IS), e.g., [¹³C²H₃]-AZ7550[1]

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1][5]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AZ7550 and the internal standard in ACN or a suitable organic solvent.[1]

-

Working Solutions: Prepare serial dilutions of the AZ7550 stock solution with a mixture of ACN and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.[1]

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 30 ng/mL in ACN/water (1:1, v/v).[1]

Sample Preparation

A protein precipitation method is employed for plasma sample preparation.[1][5][6]

-

To 20 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (30 ng/mL).[1]

-

Add 150 µL of water and 650 µL of ACN to precipitate plasma proteins.[1]

-

Vortex the mixture thoroughly for 5 minutes.[1]

-

Centrifuge the samples at 15,000 x g for 10 minutes.[1]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]

-

Inject 1 µL of the supernatant into the LC-MS/MS system.[1]

LC-MS/MS Conditions